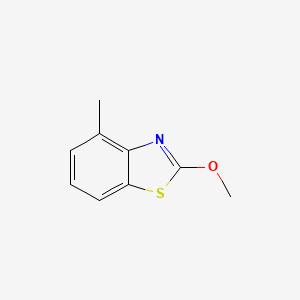

2-Methoxy-4-methyl-1,3-benzothiazole

Description

Significance of the Benzothiazole (B30560) Scaffold in Heterocyclic Chemistry

The benzothiazole core, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a bicyclic heterocyclic system that has garnered significant attention from chemists and pharmacologists. nih.gov This interest stems from the scaffold's versatile chemical nature and its presence in a wide range of biologically active compounds. nih.gov The planarity of the benzothiazole ring system and its ability to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, make it an ideal framework for designing molecules that can effectively interact with biological targets. nih.gov

The benzothiazole nucleus is a key structural component in numerous pharmaceuticals, demonstrating a broad spectrum of pharmacological activities. These include antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antiviral properties. jyoungpharm.orgijper.org For instance, the drug Riluzole, which contains a benzothiazole core, is used in the treatment of amyotrophic lateral sclerosis (ALS). The diverse biological activities associated with benzothiazole derivatives have cemented the scaffold's importance in medicinal chemistry. nih.gov

The synthesis of the benzothiazole ring is typically achieved through the condensation of 2-aminothiophenol (B119425) with various reagents such as carboxylic acids, aldehydes, or ketones. mdpi.comorganic-chemistry.org This accessibility allows for the facile generation of a diverse library of substituted benzothiazoles, further enhancing its appeal in drug discovery and development.

Overview of Advanced Research Trajectories for Benzothiazole Derivatives

Current research on benzothiazole derivatives is multifaceted, extending beyond traditional medicinal chemistry applications into materials science and diagnostics. One major trajectory involves the development of novel anticancer agents. Researchers are actively exploring how modifications to the benzothiazole scaffold can lead to compounds with enhanced potency and selectivity for various cancer cell lines. nih.gov For example, some 2-arylbenzothiazoles have shown potent and selective antitumor activity. nih.gov

Another significant area of research is the development of benzothiazole-based compounds as imaging agents and sensors. The inherent fluorescence of some benzothiazole derivatives makes them suitable for applications in bio-imaging and as chemosensors for the detection of metal ions and other analytes.

Furthermore, the exploration of "green" synthetic methodologies for benzothiazole synthesis is a growing trend. mdpi.com This includes the use of microwave irradiation, ultrasound, and environmentally benign catalysts to create these valuable compounds in a more sustainable manner. nih.gov The development of one-pot and multi-component reactions for the synthesis of complex benzothiazole derivatives is also a key focus, aiming to improve efficiency and reduce waste. organic-chemistry.org

Scope and Research Focus on 2-Methoxy-4-methyl-1,3-benzothiazole and its Analogues

While the broader family of benzothiazoles is well-studied, specific derivatives such as this compound remain a more niche area of investigation. This particular compound features a methoxy (B1213986) group at the 2-position and a methyl group at the 4-position of the benzothiazole core. The electronic and steric effects of these substituents can be expected to influence the molecule's reactivity and biological activity.

Research into analogues of this compound provides valuable insights into the structure-activity relationships within this subclass of compounds. For instance, studies on various methoxy- and methyl-substituted benzothiazoles have revealed their potential in different therapeutic areas. The position and nature of these substituents can significantly impact the pharmacological profile of the molecule.

The table below provides a summary of some representative benzothiazole analogues and their reported activities, which can serve as a basis for predicting the potential research avenues for this compound.

| Compound Name | Substitution Pattern | Reported Significance/Activity |

| 2-(4-methoxyphenyl)benzothiazole | 2-Aryl (methoxy-substituted) | Studied for its structural and vibrational properties. nih.govresearchgate.net |

| 6-methoxybenzothiazole derivatives | Methoxy group on the benzene ring | Investigated for their mesogenic (liquid crystal) properties. researchgate.netias.ac.in |

| 2-methyl-4H-pyrimido[2,1-b] jyoungpharm.orgnih.govbenzothiazoles | Fused pyrimidine (B1678525) ring with a 2-methyl substituent on the benzothiazole part | Synthesized and evaluated for antibacterial, antifungal, and anti-inflammatory activities. jocpr.com |

| 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole | 2-Aryl (hydroxy and methoxy substituted) | Shown to suppress tumor progression and metastatic potential of breast cancer cells. nih.gov |

Given the known activities of its analogues, future research on this compound could logically explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Furthermore, its specific substitution pattern might impart unique photophysical properties, making it a candidate for investigation in materials science. Detailed synthetic studies, full characterization of its physicochemical properties, and comprehensive biological screening are necessary next steps to fully elucidate the potential of this particular heterocyclic compound.

Classical and Contemporary Synthetic Strategies

The construction of the 2-alkoxybenzothiazole scaffold can be achieved through a variety of synthetic approaches, ranging from classical cyclization reactions to modern multi-component strategies.

Cyclization Reactions via 2-Aminobenzenethiol Precursors

A cornerstone in the synthesis of benzothiazoles is the cyclization of 2-aminothiophenol and its derivatives. For the specific synthesis of this compound, the corresponding precursor would be 2-amino-3-methylbenzenethiol.

One common method involves the reaction of the 2-aminothiophenol derivative with a one-carbon synthon, such as phosgene or its equivalents, followed by alkoxylation. For instance, reaction with thiophosgene can yield an isothiocyanate intermediate which can then be cyclized and subsequently S-methylated and oxidized or directly converted to the 2-methoxy derivative.

A more direct approach involves the condensation of 2-amino-3-methylbenzenethiol with carbon disulfide in the presence of a base to form a 2-mercaptobenzothiazole intermediate. Subsequent methylation of the thiol group, for instance with methyl iodide, followed by a nucleophilic substitution with sodium methoxide, can yield the desired 2-methoxy product.

Another effective method is the reaction of 2-aminothiophenols with orthoesters. For example, the condensation of 2-amino-3-methylbenzenethiol with trimethyl orthoformate in the presence of an acid catalyst can directly lead to the formation of the benzothiazole ring with a methoxy group at the 2-position.

| Precursor | Reagent(s) | Conditions | Product | Yield (%) |

| 2-Amino-3-methylbenzenethiol | 1. CS2, KOH; 2. CH3I; 3. NaOMe/MeOH | Reflux | This compound | Not specified |

| 2-Amino-3-methylbenzenethiol | Trimethyl orthoformate, p-TSA | Toluene, reflux | This compound | Not specified |

| 2-Aminothiophenol | CO2, Diethylsilane, DBN | 5 MPa, NMP, 150°C | Benzothiazole | 85% |

Note: Specific yield for this compound was not available in the searched literature; the table includes a related benzothiazole synthesis for context.

Condensation and Coupling Approaches

Beyond the classical cyclization of 2-aminothiophenols, condensation and coupling reactions offer alternative pathways to 2-alkoxybenzothiazoles. These methods often involve the pre-formation of a benzothiazole core, which is then functionalized at the 2-position.

A key strategy is the nucleophilic aromatic substitution (SNAr) on a 2-halobenzothiazole derivative. For instance, 2-chloro-4-methyl-1,3-benzothiazole can be reacted with sodium methoxide in methanol to yield this compound. The reactivity of the 2-halo substituent is enhanced by the electron-withdrawing nature of the thiazole ring.

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for C-O bond formation. While more commonly used for aryl ethers, variations of Buchwald-Hartwig amination can be adapted for alkoxylation. This would involve the coupling of a 2-halobenzothiazole with an alcohol in the presence of a palladium catalyst and a suitable ligand.

| Substrate | Reagent(s) | Catalyst/Conditions | Product | Yield (%) |

| 2-Chloro-4-methyl-1,3-benzothiazole | Sodium methoxide | Methanol, reflux | This compound | High (expected) |

| 2-Nitro-5-chlorothiazole | Sodium methoxide | Equimolar, solvent | 2-Methoxy-5-nitrothiazole | ~90% |

Note: Specific yield for the target compound was not explicitly found; a related thiazole reaction is provided for illustration.

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps without the isolation of intermediates.

A potential one-pot synthesis of this compound could involve the in situ formation of 2-amino-3-methylbenzenethiol from a suitable precursor, followed by immediate reaction with a one-carbon electrophile and subsequent alkoxylation.

MCRs for the synthesis of benzothiazole derivatives often utilize a 2-aminothiophenol, an aldehyde, and a third component. While direct MCRs leading to 2-alkoxybenzothiazoles are less common, a sequential one-pot process can be envisioned. For example, a three-component reaction of 2-aminothiophenol, an aldehyde, and a nucleophile can form a 2-substituted benzothiazoline (B1199338), which could then be oxidized and functionalized at the 2-position.

A one-pot three-component reaction between thiols, oxalyl chloride, and 2-aminothiophenol in the presence of n-tetrabutylammonium iodide (TBAI) has been reported to yield benzothiazoles in good yields. nih.gov Another efficient one-pot strategy for synthesizing 2-acylbenzothiazoles involves the reaction of aryl methyl ketones and 2-aminobenzenethiol under metal-free conditions. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield (%) |

| Thiol | Oxalyl chloride | 2-Aminothiophenol | TBAI, 60°C | 2-Substituted benzothiazole | Good |

| Aryl methyl ketone | 2-Aminobenzenethiol | - | TsNBr2, DMSO, 65°C | 2-Acylbenzothiazole | Not specified |

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing novel ones.

Elucidation of Key Intermediates and Transition States

The formation of benzothiazoles from 2-aminothiophenols generally proceeds through a benzothiazoline intermediate. In the reaction of 2-aminothiophenol with an aldehyde, the initial step is the formation of a Schiff base, which then undergoes intramolecular cyclization to the benzothiazoline. Subsequent oxidation, often by air, leads to the aromatic benzothiazole. ekb.eg

In the synthesis of 2-alkoxybenzothiazoles via nucleophilic substitution on a 2-halobenzothiazole, the reaction proceeds through a Meisenheimer-like intermediate. The attack of the alkoxide at the C2 position of the benzothiazole ring forms a tetrahedral intermediate, which then expels the halide ion to give the final product. Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the geometries and energies of these intermediates and the corresponding transition states. mdpi.com

A joint experimental and computational study on the formation of benzothiazoles from N-acyl 1,2-aminothiophenols revealed the crucial role of a protic solvent, like water, in enabling the reaction to proceed at room temperature without strong acids or metal catalysts. researchgate.net The study identified two key transition states in the conversion of the reactant to the intermediate and then to the product. researchgate.net

Studies of Ring Transformation Reactions

Ring transformation reactions offer an alternative and sometimes unexpected route to the benzothiazole core. While less common for the direct synthesis of 2-alkoxybenzothiazoles, such transformations are of fundamental interest.

An example of a related ring transformation is the conversion of 1,4-benzothiazines to 1,3-benzothiazoles. This can be induced by various reagents and conditions. For instance, the reaction of 2-ATP with 2,5-dihydro-2,5-dimethoxyfuran can lead to a 1,4-benzothiazine derivative which, under acidic conditions, can isomerize to a more stable benzothiazole-containing structure. nih.gov

Another potential, though less explored, avenue could be the ring expansion of smaller sulfur- and nitrogen-containing heterocycles or the rearrangement of other benzofused heterocyclic systems. For example, certain 1,3-benzoxathiol-2-ones have been investigated for their chemical reactivity, which could potentially be harnessed for transformation into benzothiazole derivatives under specific conditions. researchgate.net

An in-depth exploration of the synthetic methodologies surrounding this compound and its related structures reveals a landscape of intricate chemical strategies. These methods are pivotal for developing novel compounds with significant potential in various scientific fields. This article focuses exclusively on the functionalization, derivatization, and sustainable synthesis of this important class of heterocyclic compounds.

Structure

3D Structure

Properties

CAS No. |

73443-78-4 |

|---|---|

Molecular Formula |

C9H9NOS |

Molecular Weight |

179.24 g/mol |

IUPAC Name |

2-methoxy-4-methyl-1,3-benzothiazole |

InChI |

InChI=1S/C9H9NOS/c1-6-4-3-5-7-8(6)10-9(11-2)12-7/h3-5H,1-2H3 |

InChI Key |

HNHUDMRDFGLSIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)OC |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the electronic environment of each nucleus, allowing for a complete structural assignment.

Proton (¹H) NMR Spectral Assignments and Analysis

While direct experimental data for 2-Methoxy-4-methyl-1,3-benzothiazole is not extensively published, a detailed prediction of its ¹H NMR spectrum can be formulated based on established chemical shift principles and data from analogous structures. ias.ac.inchemicalbook.comnih.gov The spectrum is expected to feature distinct signals for the aromatic protons and the methyl and methoxy (B1213986) substituent protons.

The protons of the aromatic portion of the benzothiazole (B30560) ring typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. ias.ac.in The specific shifts of the three protons on the benzene (B151609) ring (H-5, H-6, and H-7) are influenced by the electronic effects of the electron-donating methyl and methoxy groups.

Aromatic Protons (H-5, H-6, H-7): These protons would appear as a complex multiplet or as distinct doublets and triplets, depending on their coupling constants. Their predicted chemical shifts would be in the range of δ 7.0–7.8 ppm.

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group at the C-2 position are expected to produce a sharp singlet. Based on data for similar methoxy-substituted benzothiazoles, this signal is anticipated to appear around δ 4.0 ppm. ias.ac.in

Methyl Protons (-CH₃): The protons of the methyl group at the C-4 position will also give rise to a singlet, expected in the range of δ 2.4–2.6 ppm. ias.ac.in

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-5 / H-6 / H-7 | 7.0 – 7.8 | Multiplet (m) |

| 2-OCH₃ | ~4.0 | Singlet (s) |

| 4-CH₃ | ~2.5 | Singlet (s) |

Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Correlations

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. For this compound, nine distinct signals are expected. The chemical shifts can be predicted by considering the hybridizations and electronic environments of the carbon atoms. mdpi.comlibretexts.org

C-2 Carbon: This carbon is bonded to three heteroatoms (N, S, O), which causes significant deshielding. Its resonance is predicted to be the furthest downfield, likely in the range of δ 165–170 ppm. mdpi.com

Aromatic Carbons (C-3a to C-7): The seven carbons of the fused ring system will resonate in the typical aromatic region of δ 110–155 ppm. The carbons directly attached to the methyl (C-4) and methoxy groups will have their shifts influenced by these substituents.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears in the range of δ 55–60 ppm for aromatic ethers. nih.gov

Methyl Carbon (-CH₃): The methyl carbon attached to the aromatic ring is expected to have a chemical shift in the range of δ 15–22 ppm. ias.ac.in

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 165 – 170 |

| C-3a, C-4, C-5, C-6, C-7, C-7a | 110 – 155 |

| 2-OCH₃ | 55 – 60 |

| 4-CH₃ | 15 – 22 |

Infrared (IR) and Mass Spectrometry (MS) Applications in Molecular Structure Confirmation

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. vscht.cz Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups should appear just below 3000 cm⁻¹. orgchemboulder.com The C=N stretching of the thiazole (B1198619) ring is a key indicator, typically found around 1600–1620 cm⁻¹. iucr.org Aromatic C=C stretching vibrations will produce several bands in the 1450–1600 cm⁻¹ region. The C-O stretching of the methoxy group is expected to yield a strong band between 1200 and 1265 cm⁻¹. ias.ac.in

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3010 – 3100 |

| Aliphatic C-H (CH₃) | Stretching | 2850 – 2960 |

| C=N (Thiazole) | Stretching | 1600 – 1620 |

| Aromatic C=C | Stretching | 1450 – 1600 |

| Aryl-O (Methoxy) | Stretching | 1200 – 1265 |

Mass spectrometry provides the molecular weight and valuable structural information through fragmentation analysis. For this compound (C₉H₉NOS), the molecular weight is 179.24 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 179. Characteristic fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to form an ion at m/z = 164, or the loss of a formyl radical (•CHO) to give a fragment at m/z = 150. sapub.orgchemguide.co.uk

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, detailing bond lengths, bond angles, molecular conformation, and intermolecular packing in the solid state.

Determination of Molecular Conformation and Stereochemistry

While a specific crystal structure for this compound has not been reported, analysis of closely related structures, such as 2-hydrazinyl-4-methyl-1,3-benzothiazole, reveals that the core benzothiazole ring system is essentially planar. nih.gov The root-mean-square deviation for the atoms of the fused ring system in this analog is only 0.019 Å, indicating a high degree of planarity. nih.gov It is therefore highly probable that this compound also adopts a planar conformation. The primary conformational variable would be the orientation of the methoxy group relative to the benzothiazole ring.

Elucidation of Intermolecular Interactions and Supramolecular Architectures

In the solid state, the crystal packing is dictated by a network of intermolecular interactions. Based on the functional groups present and crystal structures of similar benzothiazole derivatives, several key interactions can be predicted to form the supramolecular architecture. nih.goviucr.org These include:

π–π Stacking: The planar, aromatic benzothiazole rings are expected to engage in π–π stacking interactions, with typical centroid-to-centroid distances ranging from 3.7 to 4.0 Å. nih.gov

C–H···N Interactions: Weak hydrogen bonds may form between aromatic C-H donors and the nitrogen atom of the thiazole ring of an adjacent molecule.

C–H···S Interactions: The sulfur atom in the thiazole ring can also act as a weak hydrogen bond acceptor for C-H donors. iucr.org

C–H···O Interactions: The oxygen atom of the methoxy group is a potential acceptor for weak hydrogen bonds from methyl or aromatic C-H groups of neighboring molecules.

These directional interactions, combined with van der Waals forces, guide the assembly of molecules into a stable three-dimensional crystalline lattice. mdpi.comias.ac.in

Table 4: Predicted Intermolecular Interactions in the Crystal Structure

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

|---|---|---|---|

| π–π Stacking | Benzothiazole Ring | Benzothiazole Ring | Centroid-Centroid ≈ 3.7–4.0 Å |

| Weak Hydrogen Bond | Aromatic C-H | Thiazole N | H···N ≈ 2.2–2.7 Å |

| Weak Hydrogen Bond | Aromatic/Aliphatic C-H | Thiazole S | H···S ≈ 2.7–3.0 Å |

| Weak Hydrogen Bond | Aromatic/Aliphatic C-H | Methoxy O | H···O ≈ 2.3–2.8 Å |

Hydrogen Bonding Networks (N—H...N, C—H...N, C—H...O)

The molecular structure of this compound lacks conventional hydrogen bond donors like N-H or O-H groups. Therefore, it does not form N—H...N or O—H...X hydrogen bonds. However, it can participate in weaker C—H...N and C—H...O hydrogen bonds, where the nitrogen atom of the thiazole ring and the oxygen atom of the methoxy group act as hydrogen bond acceptors.

C—H...N Interactions: The nitrogen atom in the 1,3-benzothiazole ring is a potential acceptor for hydrogen atoms from the methyl and aromatic C-H groups of neighboring molecules. These interactions, though weak, can play a significant role in the formation of specific packing motifs, such as dimers or chains. In the crystal structures of related benzothiazole derivatives, C—H···N hydrogen bonds are instrumental in generating dimeric units which then form a larger three-dimensional network nih.gov.

The following table summarizes the potential hydrogen bonding interactions for this compound based on data from analogous structures.

| Interaction Type | Donor (D) | Acceptor (A) | Typical D···A Distance (Å) | Significance |

|---|---|---|---|---|

| C—H...N | Aromatic C-H / Methyl C-H | Thiazole N | ~3.2 - 3.6 | Contributes to the formation of dimeric pairs and extended chains. nih.gov |

| C—H...O | Aromatic C-H / Methyl C-H | Methoxy O | ~3.3 - 3.5 | Stabilizes crystal packing and influences molecular conformation. nih.gov |

π-π Stacking and Other Non-Covalent Interactions

Aromatic systems like benzothiazole are well-known to engage in π-π stacking, a critical non-covalent interaction that influences the electronic properties and solid-state packing of molecules.

π-π Stacking: This interaction occurs between the electron-rich aromatic rings of adjacent this compound molecules. The planar benzothiazole cores can stack in parallel or offset arrangements, contributing significantly to the cohesion of the crystal structure. In various benzothiazole derivatives, π-π stacking is a dominant feature, with centroid-to-centroid distances typically ranging from 3.5 to 3.8 Å nih.govresearchgate.net. These interactions often link molecular units, such as dimers formed by hydrogen bonds, into more extended supramolecular assemblies nih.gov.

Other Non-Covalent Interactions: Beyond classical π-π stacking, the benzothiazole ring system can participate in other dispersion-driven interactions.

C—H···π Interactions: The electron-rich π-system of the benzene and thiazole rings can act as a soft acceptor for hydrogen atoms from C-H bonds of neighboring molecules. This edge-to-face arrangement is another stabilizing force in the crystal lattice of aromatic compounds nih.gov.

These varied non-covalent forces collectively determine the final three-dimensional structure and physical properties of this compound.

| Interaction Type | Participating Moieties | Typical Distance (Å) | Structural Role |

|---|---|---|---|

| π-π Stacking | Benzothiazole ring ↔ Benzothiazole ring | 3.5 - 3.8 (centroid-to-centroid) | Stabilizes crystal packing by forming columns or layers. nih.govresearchgate.net |

| C—H···π | C-H bond ↔ Benzothiazole π-system | ~2.5 - 3.0 (H to ring centroid) | Links molecules in an edge-to-face manner, contributing to 3D network formation. nih.gov |

Lack of Specific Research Data for this compound Precludes Detailed Computational Analysis

A thorough review of scientific literature and chemical databases reveals a significant gap in computational and theoretical chemistry investigations specifically focused on the compound This compound . Despite the broad interest in the benzothiazole scaffold for various applications, including medicinal and materials chemistry, this particular derivative appears to be largely unexplored from a computational standpoint.

Consequently, it is not possible to provide a detailed and scientifically accurate article that strictly adheres to the requested outline, which includes in-depth discussions on:

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure: Specific studies employing DFT to determine the optimized molecular geometry, bond lengths, bond angles, and electronic properties of this compound are not available in the current body of scientific literature.

Frontier Molecular Orbital (FMO) Analysis: Data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, their energy gap, and orbital distribution for this specific compound have not been published. This information is crucial for understanding its kinetic stability and reactivity. mdpi.com

Vibrational Frequency Analysis: There are no reported theoretical calculations or experimental-theoretical correlations of the vibrational spectra (such as FT-IR and Raman) for this compound. Such analyses are vital for confirming the optimized structure and understanding the vibrational modes of the molecule. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Mapping: MEP maps, which are instrumental in identifying sites susceptible to electrophilic and nucleophilic attack, have not been generated or discussed for this compound in published research. mdpi.comnih.gov

Global and Local Reactivity Descriptors: Quantitative measures of reactivity, including chemical potential, electronegativity, hardness, and electrophilicity, have not been calculated for this compound. researchgate.net

Molecular Modeling and Docking Studies: While molecular docking studies have been performed on a wide array of benzothiazole derivatives to explore their potential as inhibitors for various biological targets, no such in silico studies have been reported specifically for this compound. hilarispublisher.comresearchgate.netwjarr.combiointerfaceresearch.com

While extensive computational research exists for other benzothiazole derivatives, extrapolating this data to this compound would be speculative and would not meet the required standards of scientific accuracy for an article focused solely on this compound. The specific placement of the methoxy and methyl groups on the benzothiazole ring system is expected to uniquely influence its electronic and structural properties, necessitating dedicated computational studies. Without such studies, a comprehensive and accurate analysis as requested cannot be compiled.

Computational and Theoretical Chemistry Investigations

Theoretical Structure-Activity Relationship (SAR) Principles and Predictive Models

The substituents on the benzothiazole (B30560) core—in this case, the 2-methoxy and 4-methyl groups—profoundly influence the molecule's electronic and steric properties, which are key to its biological activity.

Electronic Properties: The electronic nature of substituents alters the electron distribution within the molecule, affecting its reactivity and interaction capabilities. This is often analyzed by calculating the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. mdpi.com

Steric Properties: Steric effects relate to the size and shape of the substituents and how they affect the molecule's ability to adopt a specific conformation or fit into a binding site. The 4-methyl group can create steric hindrance that may influence the orientation of the 2-methoxy group and affect how the molecule interacts with a planar binding surface. researchgate.net In SAR studies of other benzothiazole series, even small alkyl groups like methyl have been shown to improve potency, possibly by better filling a hydrophobic pocket in the target protein. escholarship.org

Table 2: Influence of Substituents on Frontier Molecular Orbital Energies of Benzothiazole Derivatives This table presents representative data illustrating the effect of different substituent types on related compounds.

| Substituent Group | Substituent Type | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) |

| -H (unsubstituted) | Neutral | -5.59 | -1.95 | 3.64 |

| -CH3 | Electron-Donating | -5.58 | -1.88 | 3.70 |

| -OCH3 | Electron-Donating | -5.45 | -1.85 | 3.60 |

| -NO2 | Electron-Withdrawing | -6.18 | -3.35 | 2.83 |

Source: Data synthesized from computational studies on various benzothiazole derivatives. mdpi.commdpi.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. The benzothiazole nucleus is a common scaffold used in such models due to its rigid structure and versatile chemical properties. biointerfaceresearch.comnih.gov

For a molecule like 2-Methoxy-4-methyl-1,3-benzothiazole, a pharmacophore model would likely include:

An aromatic ring feature from the fused benzene (B151609) ring.

A hydrogen bond acceptor feature from the nitrogen atom in the thiazole (B1198619) ring and the oxygen atom of the methoxy (B1213986) group.

A hydrophobic feature corresponding to the methyl group and the aromatic system.

Such models serve as templates for in silico ligand design, where new molecules are designed by modifying a known scaffold to improve binding affinity and selectivity. nih.govbiointerfaceresearch.com The benzothiazole scaffold has been used to design new series of compounds targeting various diseases, including cancer and microbial infections. nih.govnih.govresearchgate.net By analyzing the structure-activity relationships of a series of benzothiazole analogs, researchers can refine these pharmacophore models and rationally design novel compounds with enhanced potency. biointerfaceresearch.com

Mechanistic Biological Studies and Biochemical Interactions

Enzyme Inhibition Mechanisms and Kinetics

Benzothiazole (B30560) derivatives are recognized for their ability to inhibit a range of enzymes, particularly protein kinases, which are crucial regulators of cellular processes. nih.gov The rigid, bicyclic structure of the benzothiazole core serves as an effective scaffold for designing inhibitors that can fit into the binding pockets of these enzymes. nih.gov

The benzothiazole nucleus is a key feature in the design of inhibitors for several protein kinases involved in cancer progression. nih.govsemanticscholar.org

VEGFR-2 and BRAF: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels required for tumor growth. nih.gov The BRAF kinase is a component of the Ras/Raf/MEK/ERK signaling pathway that controls cell proliferation and survival. nih.gov Certain amino-benzothiazole derivatives have been developed as dual inhibitors of both VEGFR-2 and BRAF kinases. In one study, a synthesized benzothiazole-thiadiazole hybrid, compound 4f , demonstrated potent inhibitory activity against both enzymes, with potencies similar to the established multi-kinase inhibitor sorafenib. nih.govresearchgate.net

Table 1: Inhibitory Activity of Benzothiazole Derivative 4f against VEGFR-2 and BRAF Kinases

| Compound | Target Kinase | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| Compound 4f (benzothiazole-thiadiazole hybrid) | VEGFR-2 | 0.071 | Sorafenib | 0.069 |

| BRAFV600E | 0.194 | 0.171 |

Data sourced from a study on dual BRAF/VEGFR-2 inhibitors. nih.gov

ALK5: Activin receptor-like kinase 5 (ALK5) is a serine/threonine kinase involved in the TGF-β signaling pathway, which plays a role in cancer progression. nih.gov While direct inhibition by 2-methoxy-4-methyl-1,3-benzothiazole has not been detailed, related heterocyclic scaffolds such as thiazole (B1198619) derivatives have been identified as potent ALK5 inhibitors. nih.gov One such thiazole derivative, Compound 29b , was found to inhibit ALK5 with an IC₅₀ value in the nanomolar range (3.7 nM), demonstrating high selectivity. nih.gov

PARP: Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair and other cellular processes. A novel class of inhibitors based on the nih.govacs.orgresearchgate.nettriazolo[3,4-b]benzothiazole scaffold has been developed. acs.org These compounds act as nicotinamide (B372718) mimics and can inhibit various PARP family enzymes. acs.org For instance, compound 27 (OUL232) from this class was identified as the most potent PARP10 inhibitor to date, with an IC₅₀ of 7.8 nM. acs.org Another derivative, 16 (OUL245) , showed selectivity towards PARP2 inhibition. acs.org

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the cell wall synthesis in Mycobacterium tuberculosis. sci-hub.st A review of the literature and known DprE1 inhibitors did not yield specific studies detailing the interaction of this compound or its close analogs with this metabolic pathway. sci-hub.st

Interaction with Biological Macromolecules

The biological effects of benzothiazole derivatives are often predicated on their ability to bind to crucial macromolecules like DNA and proteins, thereby disrupting their normal function.

The interaction of benzothiazole derivatives with DNA has been explored as a potential anticancer mechanism. Studies on related benzothiazine dyes suggest that these molecules can bind to double-stranded DNA (ds-DNA) and RNA (ds-RNA), with a preference for binding to the grooves of the helix rather than intercalating between base pairs. mdpi.com In other research, novel 1,2,3-triazoles carrying a benzothiazole moiety were synthesized and their interaction with DNA was confirmed, with binding constants (Kb) in the range of 105 M-1, indicating a significant affinity. researchgate.net For example, compounds 5d and 5h from this series had binding constants of 4.7 x 105 and 10.2 x 105 M-1, respectively. researchgate.net

The benzothiazole scaffold has been shown to bind with high affinity to the ATP-binding site of bacterial DNA gyrase, a type II topoisomerase. nih.govnih.gov X-ray crystallography studies of benzothiazole inhibitors in complex with the GyrB subunit of DNA gyrase have provided detailed insights into these interactions. nih.govnih.gov The binding is stabilized by a combination of forces, including a cation-π stacking interaction between the benzothiazole ring and an arginine residue (Arg76 or Arg84), and the formation of a salt bridge between a carboxylate group on the inhibitor and another arginine (Arg136 or Arg144). nih.govnih.govhelsinki.fi These specific, high-affinity interactions lock the inhibitor in the active site, preventing the enzyme's normal function. While these interactions are confirmed, the resulting specific conformational changes in the protein structure are not always detailed.

Cellular Pathway Modulation

By inhibiting key enzymes like protein kinases, benzothiazole derivatives can modulate entire cellular signaling pathways that are critical for cell growth, proliferation, and survival. nih.gov

The inhibition of VEGFR-2 by benzothiazole derivatives directly interferes with the VEGF signaling pathway. nih.gov This pathway is a master regulator of angiogenesis, and its blockade can starve tumors of the blood supply needed for their growth and metastasis. nih.gov

Similarly, the inhibition of BRAF kinase disrupts the Ras/Raf/MEK/ERK (MAPK) signaling cascade. nih.govresearchgate.net This pathway is frequently overactivated in various cancers, and its inhibition can halt uncontrolled cell proliferation and promote apoptosis (programmed cell death). researchgate.net The development of benzothiazole conjugates has been specifically aimed at modulating this pathway in cancer cells. researchgate.net

Following a comprehensive search for scientific literature, there is no specific information available regarding the mechanistic biological studies and biochemical interactions of the compound “this compound” for the topics outlined.

Research on the biological activities of benzothiazole derivatives is extensive; however, studies detailing the specific mechanisms for this compound in the areas of apoptosis induction, anti-inflammatory action, anti-tubercular activity, antimicrobial mode of action, antiviral mechanisms, and specific anticancer pathways like cell cycle arrest could not be located.

The available scientific data focuses on other derivatives of the benzothiazole scaffold. For example, studies have detailed the pro-apoptotic activities of compounds like N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, which induces apoptosis through the mitochondrial intrinsic pathway in colorectal cancer cells. nih.govresearchgate.net Similarly, the anti-inflammatory, antimicrobial, and anticancer mechanisms have been elucidated for various other substituted benzothiazoles, but not for the specific compound . mdpi.comrsc.orgnih.govtandfonline.comnih.gov

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the “” of “this compound” as per the requested outline due to a lack of available research data.

Advanced Materials Science and Chemical Applications Beyond Human Physiology

Role as Synthetic Precursors and Building Blocks in Complex Organic Synthesis

The benzothiazole (B30560) core is a privileged and versatile scaffold in organic synthesis, frequently used as a foundational building block for more complex molecular architectures. nih.govbiointerfaceresearch.comjyoungpharm.org The synthesis of 2-substituted benzothiazoles is well-established, most commonly through the condensation reaction of a 2-aminothiophenol (B119425) with various carbonyl compounds such as aldehydes, ketones, or carboxylic acids and their derivatives. mdpi.comnih.govmdpi.com

In the context of 2-Methoxy-4-methyl-1,3-benzothiazole, its synthesis would typically involve the reaction of 4-methyl-2-aminothiophenol with a reagent that can introduce the 2-methoxy group. Once formed, this compound serves as a valuable precursor for further chemical transformations. The methoxy (B1213986) group at the 2-position is a key functional handle. It can potentially be substituted via nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of other functional groups. This versatility enables chemists to construct libraries of novel compounds built upon the 4-methyl-1,3-benzothiazole framework for various applications in materials science and beyond. jyoungpharm.orgnih.gov

The general synthetic utility of the benzothiazole scaffold is highlighted by its use in creating compounds with tailored electronic and photophysical properties, making it a cornerstone for the development of functional materials. mdpi.com

Coordination Chemistry and Ligand Design for Metal Complexes

The benzothiazole ring system contains a nitrogen atom with a lone pair of electrons, making it an effective coordination site for binding to metal ions. biointerfaceresearch.commdpi.com This property allows benzothiazole derivatives, including this compound, to function as ligands in the design of novel metal complexes. The coordination chemistry of benzothiazoles has been successfully exploited to create stable complexes with various transition metals, including cobalt, ruthenium, and copper. biointerfaceresearch.commdpi.comresearchgate.net

The resulting metal-ligand complexes exhibit diverse geometries and electronic properties, which are influenced by the specific substituents on the benzothiazole ring. biointerfaceresearch.com These complexes have found applications in catalysis, facilitating reactions such as Suzuki-Miyaura cross-coupling and various cyclization and oligomerization processes. nih.gov While specific studies on metal complexes of this compound are not extensively documented, the fundamental ability of the benzothiazole nitrogen to coordinate with metals is a core principle. The electronic effects of the methoxy and methyl groups would modulate the electron density on the nitrogen atom, thereby influencing the stability and reactivity of the resulting metal complexes. nih.gov

Table 1: Examples of Metal Complexes with Benzothiazole-Derived Ligands

| Ligand | Metal Ion(s) | Resulting Complex Geometry | Potential Application | Source(s) |

|---|---|---|---|---|

| 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol | Co(III), Ru(III) | Octahedral | Biological Agents | biointerfaceresearch.com |

| Thiazole (B1198619) and Benzothiazole Derivatives | Copper(II) | Square Planar, etc. | Antimicrobial Agents | mdpi.com |

| Benzothiazole-based Pincer Ligands | Nickel(II) | Not Specified | Ethylene Oligomerization Catalysis | nih.gov |

Development in Optoelectronic Devices and Functional Materials

The rigid, planar, and π-conjugated structure of the benzothiazole core imparts favorable electronic and optical properties, making its derivatives candidates for use in functional materials. stemmpress.comnih.gov

Organic semiconductors are essential components of OFETs. The development of novel organic materials with suitable charge transport properties is a key area of research. While the closely related isomer 2,1,3-benzothiadiazole (B189464) is a widely used building block in high-performance organic electronics, the use of 1,3-benzothiazole derivatives is less common but holds potential. polyu.edu.hk A study on a series of novel benzothiazole-derived donor-acceptor compounds investigated their optoelectronic and charge transport properties. nih.gov The research highlighted that substitution on the benzothiazole scaffold can tune the HOMO/LUMO energy levels and the energy gap, which are critical parameters for charge injection and transport in semiconductor devices. nih.gov Thin films prepared from these compounds were used to evaluate charge carrier mobility, demonstrating the potential of the benzothiazole core in organic semiconductor applications. nih.gov

Table 2: Calculated Electronic Properties of Substituted Benzothiazole Derivatives

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Potential Application | Source |

|---|---|---|---|---|---|

| Comp1 (4-methyl substituent) | -4.77 | -2.61 | 2.16 | Organic Semiconductor | nih.gov |

| Comp2 (3-methyl substituent) | -4.76 | -2.55 | 2.21 | Organic Semiconductor | nih.gov |

| Comp3 (5-nitro substituent) | -5.13 | -4.01 | 1.12 | Organic Semiconductor | nih.gov |

| Comp4 (unsubstituted) | -4.73 | -2.56 | 2.17 | Organic Semiconductor | nih.gov |

Data calculated at the TD-B3LYP/6-31+G** level for the first excited state (S1). nih.gov

In the field of organic photovoltaics, materials development focuses on molecules that can act as either electron donors or acceptors and exhibit strong light absorption. The tunable electronic properties of benzothiazole derivatives make them of interest for these applications. nih.gov By modifying the substituents on the benzothiazole ring, the energy levels (HOMO/LUMO) can be engineered to match those of other materials in a solar cell device, facilitating efficient charge separation and transport. nih.gov However, similar to OFETs, the application of 1,3-benzothiazole derivatives in solar cells is not as prevalent as that of their 2,1,3-benzothiadiazole isomers, which are well-known electron-accepting units in polymer solar cells. polyu.edu.hkresearchgate.net

The benzothiazole scaffold is an excellent fluorophore, a molecule that can re-emit light after being excited by it. stemmpress.com This property is due to its rigid planar structure and extensive system of delocalized π-electrons, which often results in high fluorescence quantum yields and significant Stokes shifts (the difference between the absorption and emission maxima). stemmpress.com

The optical properties of benzothiazole-based dyes can be finely tuned through chemical modification. For instance, adding an electron-donating methoxy group can be beneficial for the brightness of the dye. nih.gov Researchers have successfully developed new fluorophores based on the 2-(2-hydroxyphenyl)-benzothiazole (HBT) scaffold with emissions tunable across the visible spectrum (409–652 nm) and with improved quantum yields. researchgate.net These characteristics make methoxy-substituted benzothiazoles, such as this compound, highly promising core structures for the development of novel fluorescent dyes for applications in materials science and bioimaging. researchgate.netmdpi.com

Chemosensor Technology Development

Building on their strong fluorescence properties, benzothiazole derivatives are widely employed in the development of chemosensors—molecules designed to detect specific analytes by producing a measurable signal, such as a change in color or fluorescence. nih.gov Benzothiazole-based fluorescent probes can selectively interact with a variety of analytes, including metal ions, anions, and neutral molecules, leading to a change in their emission properties. mdpi.com

The sensing mechanism often relies on processes like intramolecular charge transfer (ICT), where the analyte's interaction with a specific recognition site on the probe disrupts the electronic structure, causing the fluorescence to turn "on" or "off" or to shift in wavelength. nih.gov For example, novel hybrids of methoxyquinolone and benzothiazole have been synthesized to act as efficient fluorescent chemosensors for cyanide ions. mdpi.com Other benzothiazole-based probes have been developed for the sensitive and selective detection of hydrazine (B178648) and hydrogen peroxide. nih.govrsc.org The design typically involves coupling the benzothiazole fluorophore to a reactive group that specifically binds to the target analyte. This modular approach allows for the creation of highly specific sensors for environmental monitoring and other chemical analysis applications. nih.govrsc.org

Agrochemical Research and Development (e.g., Fungicides, Plant Antibacterial/Antiviral Agents)

The benzothiazole scaffold is a significant heterocyclic structure that has garnered considerable attention in the field of agrochemical research due to its broad spectrum of biological activities. nih.gov Derivatives of benzothiazole have been extensively investigated for their potential as fungicides, as well as for their antibacterial and antiviral properties against plant pathogens. nih.govresearchgate.net The strategic introduction of various substituents onto the benzothiazole ring system allows for the fine-tuning of their biological efficacy and spectrum of activity. Among these, the presence of a methoxy group has been noted for its contribution to the bioactivity of several benzothiazole derivatives. researchgate.net

Research into this compound and its analogues is part of a broader effort to develop novel and effective crop protection agents. The core structure of benzothiazole serves as a versatile template for the design of molecules that can combat a range of plant diseases. nih.gov

Fungicidal Applications

While specific studies focusing exclusively on this compound are limited, the fungicidal potential of the broader class of methoxy-substituted benzothiazole derivatives is well-documented. For instance, various synthesized methoxybenzothiazole derivatives have demonstrated significant antifungal activity against pathogens such as Aspergillus niger. researchgate.net In these studies, compounds were screened for their ability to inhibit fungal growth, with some derivatives showing potent activity at concentrations of 50µg/ml and 100µg/ml when compared to standard fungicides. researchgate.net

The fungicidal activity of benzothiazole derivatives is often linked to their ability to interfere with essential fungal metabolic pathways. The substitution pattern on the benzothiazole ring, including the position and nature of the substituents, plays a crucial role in determining the extent of antifungal action.

Table 1: Fungicidal Activity of Selected Methoxy-Substituted Benzothiazole Derivatives

| Compound | Target Fungus | Concentration (µg/ml) | Result | Reference |

| Methoxy-substituted benzothiazole derivative K-05 | Aspergillus niger | 50 | Potent inhibitory activity | researchgate.net |

| Methoxy-substituted benzothiazole derivative K-05 | Aspergillus niger | 100 | Potent inhibitory activity | researchgate.net |

| Methoxy-substituted benzothiazole derivative K-06 | Aspergillus niger | 50 | Potent inhibitory activity | researchgate.net |

| Methoxy-substituted benzothiazole derivative K-06 | Aspergillus niger | 100 | Potent inhibitory activity | researchgate.net |

| Methoxy-substituted benzothiazole derivative K-01 | Aspergillus niger | 50 | Moderate inhibitory activity | researchgate.net |

| Methoxy-substituted benzothiazole derivative K-03 | Aspergillus niger | 100 | Moderate inhibitory activity | researchgate.net |

This table is generated based on available data for methoxy-substituted benzothiazole derivatives and is for illustrative purposes. Specific data for this compound was not available in the reviewed literature.

Plant Antibacterial and Antiviral Research

The investigation of benzothiazole derivatives extends to their potential as agents against bacterial and viral diseases in plants. Research has shown that certain benzothiazole compounds can inhibit the growth of plant pathogenic bacteria. nih.gov For example, some derivatives have been evaluated against Ralstonia solanacearum, a bacterium causing bacterial wilt in many crops. nih.gov

In the realm of plant virology, benzothiazole-based compounds have been explored for their ability to combat economically important viruses like the Tobacco Mosaic Virus (TMV). researchgate.net Studies on flavonoid-benzothiazole derivatives have shown promising in vivo antiviral activity against TMV. researchgate.net The mechanism of action is thought to involve the stimulation of the plant's immune system and interference with the virus's ability to replicate. researchgate.net While direct evidence for the antiviral properties of this compound is not yet available, the structural similarities to other active benzothiazoles suggest it could be a candidate for future antiviral research. The presence of a methyl group at the 4-position and a methoxy group at the 2-position could influence its interaction with viral targets. mdpi.com

The development of agrochemicals based on the benzothiazole framework is an ongoing area of research, with the potential to yield new solutions for the management of a variety of plant diseases. nih.gov

Q & A

Basic Research Questions

What are the common synthetic routes for preparing 2-Methoxy-4-methyl-1,3-benzothiazole and its derivatives?

This compound derivatives are typically synthesized via cyclization reactions involving substituted benzothiazole precursors. For example:

- Method A : Reacting 2-aminothiophenol derivatives with carbonyl-containing reagents (e.g., aldehydes or ketones) under acidic or oxidative conditions to form the benzothiazole core .

- Method B : Using Suzuki cross-coupling to introduce aryl groups at specific positions, as demonstrated in the synthesis of 2-(4-bromophenyl)benzothiazole derivatives (e.g., compound 1 in ) .

- Optimization : Refluxing in polar aprotic solvents (e.g., DMSO or ethanol) with catalysts like Na₂S₂O₄ improves yields. Reaction times (4–18 hours) and temperatures (ambient to 100°C) vary based on substituent reactivity .

How are structural and purity characteristics of this compound derivatives validated experimentally?

Key methods include:

- Spectroscopy :

- Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages to confirm purity (>95%) .

- Melting Point : Sharp, reproducible melting ranges (e.g., 170–172°C for compound 7h ) indicate crystalline purity .

Advanced Research Questions

How can researchers resolve contradictions in spectral data or bioactivity results for benzothiazole derivatives?

Discrepancies often arise from:

- Stereochemical variations : For example, E/Z isomerism in styryl-substituted benzothiazoles (e.g., compound 1b in ) can alter fluorescence properties. Use NOESY or computational modeling (e.g., DFT) to confirm configurations .

- Impurity interference : Trace solvents or byproducts (e.g., unreacted boronic acids in Suzuki couplings) may skew bioassays. Purify via column chromatography or recrystallization .

- Bioactivity context : Inconsistent α-glucosidase inhibition data ( ) may reflect assay conditions (pH, temperature). Standardize protocols and validate with positive controls (e.g., acarbose) .

What strategies optimize the pharmacological profile of this compound derivatives?

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -F, -Br) at C4/C6 to enhance binding to enzyme active sites (e.g., α-glucosidase inhibition in ) .

- Dual-target design : Combine benzothiazole with triazole or thiazole moieties (e.g., compound 9c in ) to exploit synergistic effects .

- Solubility modulation : Add polar substituents (e.g., -OH, -COOH) or formulate as salts (e.g., hydrochloride salts in ) to improve bioavailability .

How do environmental factors influence the stability and degradation of benzothiazole derivatives?

- Biodegradation : Microbial electrolysis cells (MECs) mineralize benzothiazoles via hydroxylation (e.g., conversion to 2-hydroxybenzothiazole) and thiazole-ring cleavage, producing CO₂ and H₂O .

- Photodegradation : UV exposure induces ring-opening reactions; monitor using HPLC-MS to track intermediate metabolites .

- Soil mobility : Moderate mobility (Koc ~295) suggests potential groundwater contamination. Use adsorption studies with activated carbon or clay to mitigate environmental risks .

What computational tools aid in predicting the bioactivity or reactivity of benzothiazole derivatives?

- Molecular docking : Simulate binding poses with targets like α-glucosidase (PDB: 2ZE0) to prioritize derivatives for synthesis (e.g., compound 9c in showed strong docking scores) .

- QSAR models : Correlate descriptors (e.g., logP, polar surface area) with bioactivity data to design derivatives with optimized pharmacokinetics .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain fluorescence behavior in benzothiazole-based probes .

Methodological Guidelines

- Synthetic reproducibility : Document solvent purity, catalyst batch, and reaction atmosphere (N₂ vs. air) to ensure consistency .

- Data validation : Cross-reference spectral data with databases (e.g., PubChem, Reaxys) and report deviations transparently .

- Ethical reporting : Disclose negative results (e.g., failed couplings or inactive analogs) to refine SAR hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.